An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Structure, and Biological Activity
An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a reactive heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive brominated double bond within a maleimide scaffold, imparts a unique chemical reactivity that makes it a valuable tool for bioconjugation and a promising lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, structure, synthesis, and biological activities of 3-Bromo-1H-pyrrole-2,5-dione, with a focus on its potential applications in research and drug discovery.
Core Properties and Structure
3-Bromo-1H-pyrrole-2,5-dione is a solid at room temperature and should be stored in a dry, sealed container.[1] While specific quantitative data for some physical properties remain limited in publicly available literature, the fundamental chemical and structural characteristics are well-established.
Table 1: Physicochemical Properties of 3-Bromo-1H-pyrrole-2,5-dione
| Property | Value | Reference(s) |
| CAS Number | 98026-79-0 | [1] |
| Molecular Formula | C₄H₂BrNO₂ | [1] |
| Molecular Weight | 175.97 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature (Sealed and Dry) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | |
| pKa | Data not available |
Structural Characteristics
Experimental Protocols
Synthesis of 3-Bromo-1H-pyrrole-2,5-dione
A general synthetic route to bromomaleimides involves the reaction of bromomaleic anhydride with an appropriate amine source, followed by cyclization. For the parent compound, 3-Bromo-1H-pyrrole-2,5-dione, the synthesis can be conceptualized as follows:
Detailed Protocol (General Method): A specific, detailed experimental protocol for the synthesis of the parent 3-Bromo-1H-pyrrole-2,5-dione is not explicitly available in the reviewed literature. However, a general procedure for analogous N-substituted bromomaleimides involves dissolving bromomaleic anhydride in a suitable solvent like acetic acid, adding the amine, and heating the mixture to induce cyclization.[4] Purification is typically achieved by column chromatography.
Characterization
Standard analytical techniques are used to characterize 3-Bromo-1H-pyrrole-2,5-dione and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 3-Bromo-1H-pyrrole-2,5-dione is expected to show a singlet for the vinyl proton on the double bond and a broad singlet for the N-H proton. For N-substituted derivatives, the chemical shifts of the vinyl proton are informative.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the sp² carbons of the double bond.[2][5]
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromo-1H-pyrrole-2,5-dione would exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).[5]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]
Biological Activity and Mechanism of Action
3-Bromo-1H-pyrrole-2,5-dione exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
3-Bromo-1H-pyrrole-2,5-dione has demonstrated inhibitory activity against pathogenic bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of 3-Bromo-1H-pyrrole-2,5-dione [6]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 32 |
| Escherichia coli ATCC 25922 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | 64 |
Mechanism of Antibacterial Action: Quorum Sensing Inhibition
The primary mechanism of antibacterial action for brominated maleimides is believed to be the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria less pathogenic. The exact molecular targets within the QS pathways are still under investigation, but it is hypothesized that the electrophilic maleimide ring reacts with nucleophilic residues in key QS regulatory proteins.
Antifungal and Cytotoxic Activities
While mentioned in the literature, specific data on the antifungal and cytotoxic activities of the parent 3-Bromo-1H-pyrrole-2,5-dione are limited. However, related brominated compounds and maleimide derivatives have shown potent antifungal and cytotoxic effects, suggesting that 3-Bromo-1H-pyrrole-2,5-dione could be a valuable scaffold for the development of novel agents in these therapeutic areas. The cytotoxicity is likely linked to its high reactivity towards cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions.
Experimental Protocol for Cytotoxicity Assay (General): A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the cytotoxicity of 3-Bromo-1H-pyrrole-2,5-dione against various cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0254312) [hmdb.ca]
- 4. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
